molecular formula C7H8N2O2 B13565751 N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide CAS No. 1538247-84-5

N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide

Cat. No.: B13565751
CAS No.: 1538247-84-5
M. Wt: 152.15 g/mol
InChI Key: OWCXREPTRODTPD-UHFFFAOYSA-N
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Description

N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an oxazole ring attached to a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide typically involves the reaction of an appropriate oxazole derivative with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:

  • Oxazole Derivative + Acryloyl Chloride → this compound
  • Reaction Conditions : Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution : The compound can participate in nucleophilic substitution reactions, where the oxazole ring can be substituted with different functional groups.
Common Reagents and Conditions:
  • Oxidation : Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
  • Reduction : Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
  • Substitution : Various nucleophiles; solvents like ethanol or acetonitrile.
Major Products Formed:
  • Oxidation : Formation of oxazole derivatives with additional oxygen-containing functional groups.
  • Reduction : Formation of reduced oxazole derivatives.
  • Substitution : Formation of substituted oxazole derivatives with different functional groups.

Scientific Research Applications

N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide has found applications in various scientific research fields:

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine : Explored for its potential therapeutic applications, such as in the development of new drugs.
  • Industry : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds:

  • N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide
  • N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
  • 2-methyl-N-(1,3-thiazol-2-yl)prop-2-enamide

Uniqueness: N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.

Properties

CAS No.

1538247-84-5

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

N-(1,2-oxazol-3-ylmethyl)prop-2-enamide

InChI

InChI=1S/C7H8N2O2/c1-2-7(10)8-5-6-3-4-11-9-6/h2-4H,1,5H2,(H,8,10)

InChI Key

OWCXREPTRODTPD-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCC1=NOC=C1

Origin of Product

United States

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